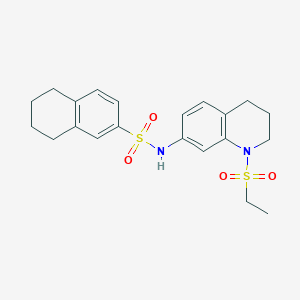![molecular formula C16H22N2O5S B2464085 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid CAS No. 1212419-02-7](/img/structure/B2464085.png)
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as ACS727 or AC-201, is an emerging chemical compound that has gained attention in the fields of pharmaceutical and medical research. It is a product for proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C16H22N2O5S . The structure contains an acetylamino phenylsulfonyl group attached to a cyclohexanecarboxylic acid moiety via an amino methyl linker .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 253.72°C and a predicted boiling point of 588.02°C. Its predicted density is approximately 1.4 g/cm³, and it has a predicted refractive index of 1.63 .Scientific Research Applications
Chemical Synthesis and Derivative Formation
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid and its derivatives play a significant role in chemical synthesis. For instance, the compound is involved in the formation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid derivatives under certain conditions, showcasing its utility in complex chemical reactions (Ukrainets et al., 2014). Moreover, it's used in the synthesis of heteroaryl sulfonamides as EP1 receptor selective antagonists, which indicates its potential in developing targeted therapeutic agents (Naganawa et al., 2006).
Advanced Material Development
In the field of materials science, derivatives of this compound are utilized for creating novel materials with specific properties. For example, the synthesis of polyacetylenes bearing an amino group for chirality assignment of carboxylic acids demonstrates its application in developing materials with unique optical properties (Yashima et al., 1997).
Antimicrobial Research
Another significant application of this compound is in the realm of antimicrobial research. Derivatives of this acid have been synthesized and evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Ghorab et al., 2017).
Solar Energy and Electrolytes
It also finds application in the energy sector. A specific derivative, Cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide, has been used to solidify ionic liquid electrolytes in dye-sensitized solar cells, demonstrating its role in enhancing the performance of solar energy devices (Décoppet et al., 2014).
Catalysis and Organic Reactions
Furthermore, the compound is instrumental in catalysis and various organic reactions. For instance, its involvement in the ring-closing metathesis-based synthesis of specific cyclohexene skeletons highlights its significance in creating complex molecular structures (Cong & Yao, 2006).
Future Directions
properties
IUPAC Name |
4-[[(4-acetamidophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-11(19)18-14-6-8-15(9-7-14)24(22,23)17-10-12-2-4-13(5-3-12)16(20)21/h6-9,12-13,17H,2-5,10H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCWJIKLDMTYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N,N-dipropylbenzamide](/img/structure/B2464003.png)
![N-(3,4-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2464004.png)
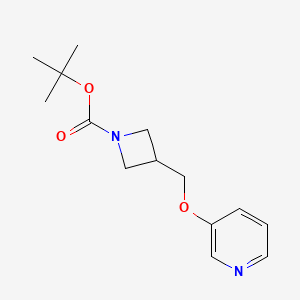
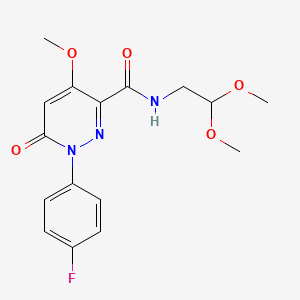
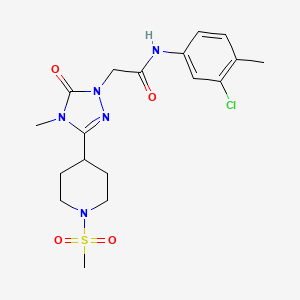
![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)
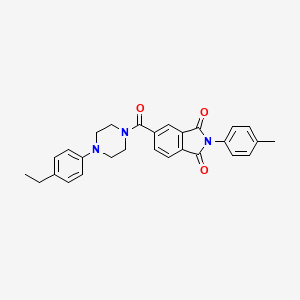
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)
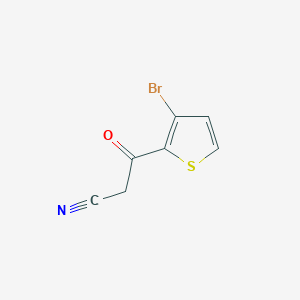
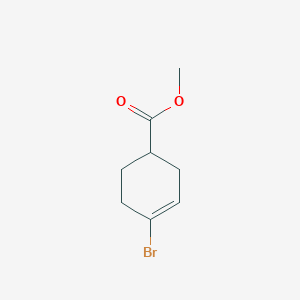
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)

